
rac 7-Hydroxy Efavirenz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 7-Hydroxy Efavirenz: is a metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1 infection . Efavirenz is known for its role in highly active antiretroviral therapy (HAART) and has been a cornerstone in HIV treatment for over a decade
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Efavirenz involves the hydroxylation of efavirenz. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: rac 7-Hydroxy Efavirenz undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional hydroxylated metabolites.
Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as halogenating agents or alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which may have different pharmacological properties .
Applications De Recherche Scientifique
HIV Treatment
Rac-7-OH-EFV, as a metabolite of EFV, plays a role in HIV therapy. EFV itself is a critical component of antiretroviral therapy regimens, and understanding its metabolites can help in assessing drug efficacy and safety profiles. The pharmacokinetics of rac-7-OH-EFV can influence the overall therapeutic outcomes when used alongside EFV.
Cholesterol Metabolism
Recent studies have highlighted the potential role of rac-7-OH-EFV in activating CYP46A1, an enzyme crucial for cholesterol elimination from the brain. This activation may have implications for treating neurodegenerative diseases such as Alzheimer’s disease. In experimental models, rac-7-OH-EFV has been shown to modestly activate CYP46A1, leading to increased levels of acetyl-CoA and acetylcholine in the brain, although it did not significantly improve cognitive performance compared to other metabolites like rac-8,14-dihydroxy EFV .
Neuroprotective Effects
The activation of CYP46A1 by rac-7-OH-EFV suggests potential neuroprotective effects, particularly in conditions characterized by cholesterol dysregulation. While studies indicate that rac-7-OH-EFV has weaker effects than other hydroxylated metabolites, its ability to influence brain cholesterol levels may provide a basis for further investigation into its neuroprotective properties .
Comparative Analysis of Hydroxylated Metabolites
The following table summarizes the comparative effects of various hydroxylated metabolites of EFV, including rac-7-OH-EFV:
Metabolite | CYP46A1 Activation | Cognitive Improvement | Cholesterol Effects |
---|---|---|---|
Rac 7-Hydroxy Efavirenz | Moderate | None | Increased |
Rac 8,14-Dihydroxy EFV | Strong | Yes | Significant Increase |
S-Enantiomer EFV | High | Yes | Marked Increase |
This table illustrates that while rac-7-OH-EFV activates CYP46A1 and influences cholesterol metabolism, it does not confer cognitive benefits as effectively as its counterparts.
Case Study: Neurodegeneration Models
In a study involving 5XFAD mice (a model for Alzheimer's disease), treatment with rac-7-OH-EFV showed increased brain content of acetyl-CoA but did not lead to significant improvements in memory tasks. This indicates that while there are biochemical changes associated with treatment, these do not necessarily translate into functional cognitive benefits .
Research Insights
Research indicates that all hydroxylated metabolites of EFV, including rac-7-OH-EFV, can activate CYP46A1 through allosteric mechanisms. This finding opens avenues for exploring these metabolites in conditions where cholesterol metabolism is disrupted .
Mécanisme D'action
rac 7-Hydroxy Efavirenz exerts its effects primarily through its interaction with the HIV reverse transcriptase enzyme. It inhibits the activity of viral RNA-directed DNA polymerase, thereby preventing the replication of the virus . The compound’s mechanism of action involves binding to the enzyme’s active site, leading to the inhibition of viral replication .
Comparaison Avec Des Composés Similaires
8-Hydroxy Efavirenz: Another hydroxylated metabolite of efavirenz with similar properties but different pharmacological effects.
8,14-Dihydroxy Efavirenz: A metabolite with additional hydroxyl groups, leading to different biological activities.
Uniqueness: rac 7-Hydroxy Efavirenz is unique due to its specific hydroxylation pattern, which influences its pharmacokinetics and pharmacodynamics. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Activité Biologique
Rac 7-Hydroxy Efavirenz is a significant metabolite of Efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1 infection. This article delves into its biological activity, metabolism, and potential therapeutic implications, supported by various research findings and data.
Overview of this compound
This compound is characterized by its hydroxylation at the 7-position of the Efavirenz structure. This modification influences its pharmacokinetics and pharmacodynamics, making it an important subject of study in HIV treatment and drug metabolism.
Chemical Structure
- Molecular Formula : C14H9ClF3NO3
- CAS Number : 205754-50-3
This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), similar to its parent compound, Efavirenz. It binds to the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA, thus inhibiting HIV replication.
Metabolic Pathways
The metabolism of this compound involves various cytochrome P450 enzymes, primarily CYP2B6 and CYP2A6. The metabolic process includes:
- Hydroxylation : The major metabolic pathway involves hydroxylation at the 7-position, leading to the formation of several metabolites.
- Stereoselectivity : Different cytochrome P450 isoforms exhibit varying affinities for the S- and R-enantiomers of Efavirenz, influencing the overall metabolic profile and pharmacokinetics of this compound.
Efficacy Against HIV
This compound retains biological activity similar to Efavirenz, contributing to its efficacy in reducing viral load in HIV-infected patients. Studies indicate that variations in CYP2B6 activity can significantly affect plasma levels of Efavirenz and its metabolites, impacting therapeutic outcomes and toxicity profiles .
Neuropharmacological Effects
Recent investigations have explored the potential neuropharmacological effects of this compound. For example, studies have shown that hydroxylated metabolites can activate CYP46A1, an enzyme crucial for cholesterol metabolism in the brain. This activation may have implications for neurodegenerative conditions such as Alzheimer's disease .
Comparative Analysis with Related Compounds
Compound | Structure | Biological Activity | Key Features |
---|---|---|---|
This compound | C14H9ClF3NO3 | NNRTI | Hydroxylated metabolite of Efavirenz |
Efavirenz | C14H10ClF3NO3 | NNRTI | First-generation NNRTI |
8-Hydroxyefavirenz | C14H11ClF3NO3 | Limited | Major metabolite with distinct effects |
Rac 8,14-Dihydroxy Efavirenz | C14H12ClF3NO4 | Variable | Additional hydroxyl groups altering activity |
Case Studies and Research Findings
- Clinical Efficacy : A study comparing different dosages of Efavirenz demonstrated that reduced doses could maintain efficacy while minimizing side effects. This has implications for dosing strategies involving this compound .
- Metabolic Variability : Research indicates that genetic polymorphisms in CYP2B6 significantly influence the metabolism of this compound, leading to variability in drug exposure among patients .
- Neuroprotective Potential : Investigations into the effects on cholesterol metabolism suggest that this compound may offer neuroprotective benefits through its interaction with brain enzymes .
Propriétés
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMDZAYFVCXHFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.